1-(4-Bromo-2-fluorophenyl)propan-2-aminehydrochloride
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Overview
Description
1-(4-Bromo-2-fluorophenyl)propan-2-aminehydrochloride is an organic compound with the molecular formula C9H11BrFN·HCl It is a derivative of phenylpropanamine, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-fluorophenyl)propan-2-aminehydrochloride typically involves the following steps:
Bromination and Fluorination: The starting material, phenylpropanamine, undergoes bromination and fluorination to introduce the bromine and fluorine substituents on the phenyl ring.
Amine Formation: The intermediate product is then subjected to amination to form the amine group.
Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to ensure consistent product quality.
Purification: Advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-fluorophenyl)propan-2-aminehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the amine group.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound to its corresponding amine.
Major Products Formed
Substitution: Formation of derivatives with different halogen or functional group substitutions.
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)propan-2-aminehydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)propan-2-aminehydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes in biological systems, leading to various biochemical effects.
Pathways Involved: It may influence signaling pathways, enzyme activity, or receptor binding, resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2-fluorophenyl)propan-2-one: A related compound with a ketone group instead of an amine.
2-(4-Bromo-2-fluorophenyl)propan-2-aminehydrochloride: A positional isomer with different substitution patterns on the phenyl ring.
Uniqueness
1-(4-Bromo-2-fluorophenyl)propan-2-aminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and fluorine substituents makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H12BrClFN |
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Molecular Weight |
268.55 g/mol |
IUPAC Name |
1-(4-bromo-2-fluorophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H11BrFN.ClH/c1-6(12)4-7-2-3-8(10)5-9(7)11;/h2-3,5-6H,4,12H2,1H3;1H |
InChI Key |
OIVJIPULYZIHIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)Br)F)N.Cl |
Origin of Product |
United States |
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